molecular formula C21H21F3N6O3 B4378314 5-(1,3-BENZODIOXOL-5-YL)-N~2~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

5-(1,3-BENZODIOXOL-5-YL)-N~2~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

Cat. No.: B4378314
M. Wt: 462.4 g/mol
InChI Key: JWYSGRSWDLNRGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1,3-Benzodioxol-5-yl)-N~2~-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of 5-(1,3-benzodioxol-5-yl)-N~2~-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the benzodioxole and pyrazole intermediates, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(1,3-Benzodioxol-5-yl)-N~2~-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It may be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 5-(1,3-benzodioxol-5-yl)-N~2~-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide include:

Properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N6O3/c1-11-13(9-29(2)27-11)8-25-20(31)15-7-19-26-14(6-18(21(22,23)24)30(19)28-15)12-3-4-16-17(5-12)33-10-32-16/h3-5,7,9,14,18,26H,6,8,10H2,1-2H3,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWYSGRSWDLNRGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CNC(=O)C2=NN3C(CC(NC3=C2)C4=CC5=C(C=C4)OCO5)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(1,3-BENZODIOXOL-5-YL)-N~2~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
5-(1,3-BENZODIOXOL-5-YL)-N~2~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
5-(1,3-BENZODIOXOL-5-YL)-N~2~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 4
5-(1,3-BENZODIOXOL-5-YL)-N~2~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 5
5-(1,3-BENZODIOXOL-5-YL)-N~2~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 6
5-(1,3-BENZODIOXOL-5-YL)-N~2~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

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